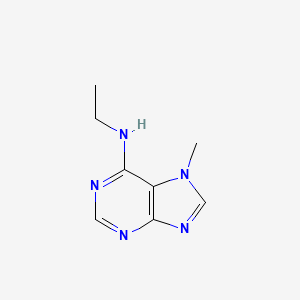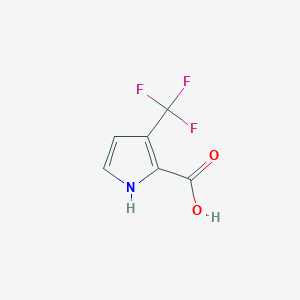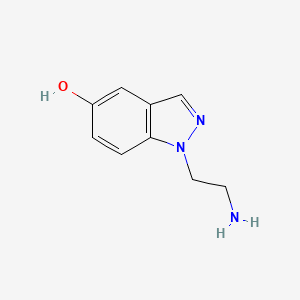
1-(2-Aminoethyl)-1h-indazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-1h-indazol-5-ol is a heterocyclic compound that features an indazole ring system with an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1h-indazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental compliance. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-1h-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the indazole ring or the aminoethyl side chain.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-1h-indazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-1h-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethyl)imidazole: Another heterocyclic compound with similar structural features.
1-(2-Aminoethyl)piperazine: Known for its applications in corrosion inhibition and biological activity studies.
Uniqueness: 1-(2-Aminoethyl)-1h-indazol-5-ol is unique due to its indazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and specificity in its interactions with biological targets.
Propriétés
Numéro CAS |
885270-94-0 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(2-aminoethyl)indazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-3-4-12-9-2-1-8(13)5-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2 |
Clé InChI |
ORNIXAOTPLDDDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=NN2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


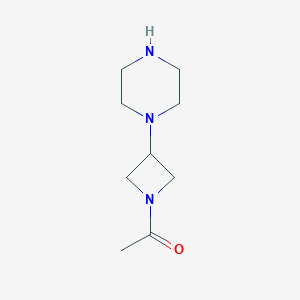
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)


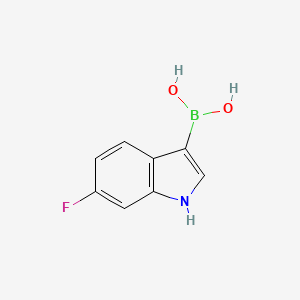
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

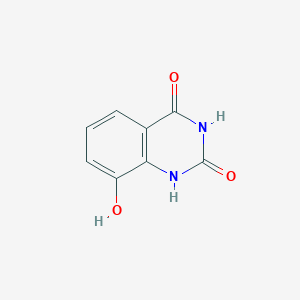
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

